REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=1.[F:13][C:14]([F:30])([F:29])[O:15][C:16]1[CH:21]=[CH:20][C:19](C2C=CC(O)=CC=2)=[CH:18][CH:17]=1.CCOC(C)=O>COCCOC.C([O-])([O-])=O.[K+].[K+].[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[F:13][C:14]([F:29])([F:30])[O:15][C:16]1[CH:21]=[CH:20][C:19]([CH2:2][C:3]2[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=2)=[CH:18][CH:17]=1 |f:4.5.6,7.8.9.10.11|
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Name
|
|
Quantity
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0.23 mL
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Type
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reactant
|
Smiles
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BrCC1=CC=C(C(=O)OC)C=C1
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Name
|
|
Quantity
|
0.24 g
|
Type
|
reactant
|
Smiles
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FC(OC1=CC=C(C=C1)C1=CC=C(C=C1)O)(F)F
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Name
|
|
Quantity
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3 mL
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Type
|
solvent
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Smiles
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COCCOC
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Name
|
|
Quantity
|
1 mL
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Type
|
solvent
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
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250 mL
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Type
|
reactant
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Smiles
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CCOC(=O)C
|
Name
|
|
Quantity
|
58 mg
|
Type
|
catalyst
|
Smiles
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[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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105 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred under N2 at 105° C. for 24 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
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The organic layer was washed with water
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Type
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EXTRACTION
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Details
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the aqueous layer was re-extracted with EtOAc (100 mL)
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Type
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WASH
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Details
|
the combined organic layers were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
The residue was chromatographed on silica gel
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Type
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WASH
|
Details
|
eluting with petroleum ether/EtOAc (9:1)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=CC=C(CC2=CC=C(C(=O)OC)C=C2)C=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 215 mg | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 69.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |